![molecular formula C27H19N3OS B14212210 7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine CAS No. 832697-42-4](/img/structure/B14212210.png)
7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound features an indole moiety, a phenoxyphenyl group, and a thienopyridine core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the indole and phenoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and thienopyridine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole and thienopyridine moieties are known to interact with various biological targets, suggesting potential mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
- 7-(1h-Indol-2-yl)-3-phenylthieno[3,2-c]pyridin-4-amine
- 7-(1h-Indol-2-yl)-3-(4-methoxyphenyl)thieno[3,2-c]pyridin-4-amine
Uniqueness
“7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine” is unique due to the presence of the phenoxyphenyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.
Properties
CAS No. |
832697-42-4 |
|---|---|
Molecular Formula |
C27H19N3OS |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-(1H-indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C27H19N3OS/c28-27-25-22(17-10-12-20(13-11-17)31-19-7-2-1-3-8-19)16-32-26(25)21(15-29-27)24-14-18-6-4-5-9-23(18)30-24/h1-16,30H,(H2,28,29) |
InChI Key |
XEORYOWDBAAYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CC6=CC=CC=C6N5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


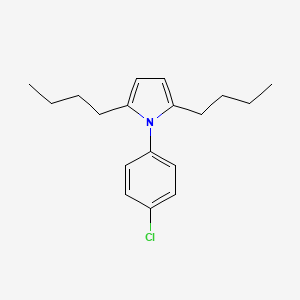
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
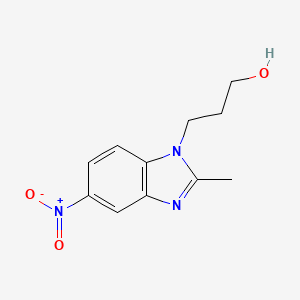
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
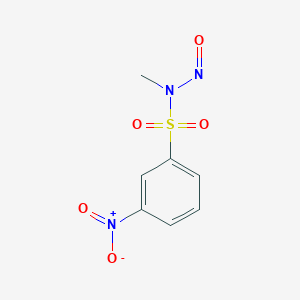
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14212162.png)
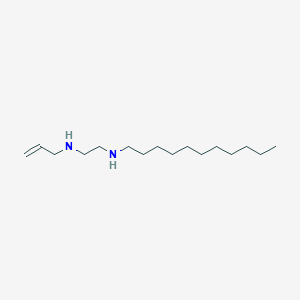
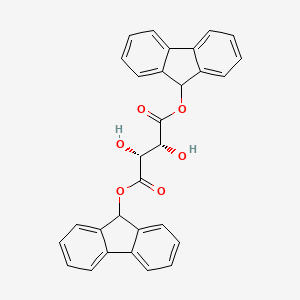
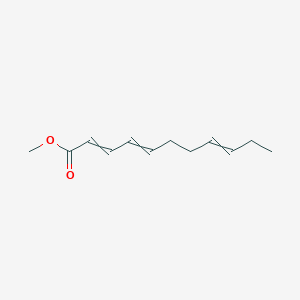

![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
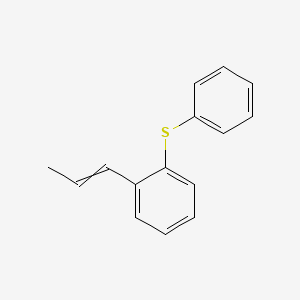
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)
